molecular formula C18H27NO4 B558656 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 143415-62-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No.: B558656
CAS No.: 143415-62-7
M. Wt: 321.4 g/mol
InChI Key: NGWQIBYYDHXJJR-AWEZNQCLSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl group on the phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Introduction of the tert-butyl group: The phenyl ring is functionalized with a tert-butyl group using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Coupling reaction: The protected amino acid is then coupled with the tert-butylated phenyl compound using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: The primary amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The tert-butyl group on the phenyl ring can enhance hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the tert-butyl group on the phenyl ring, resulting in different reactivity and binding properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the tert-butyl group on the phenyl ring. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQIBYYDHXJJR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931878
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143415-62-7
Record name N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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